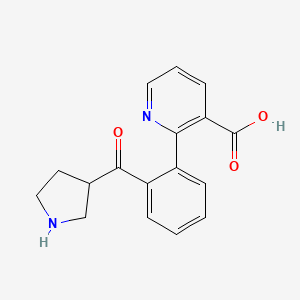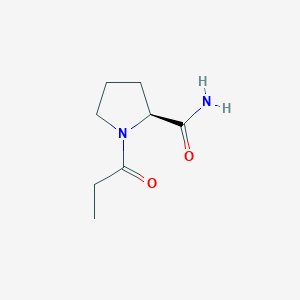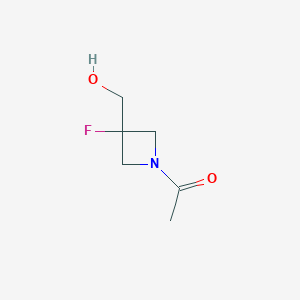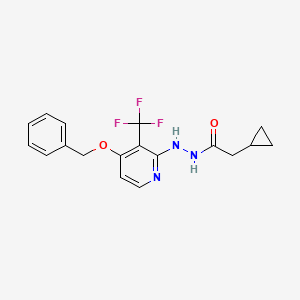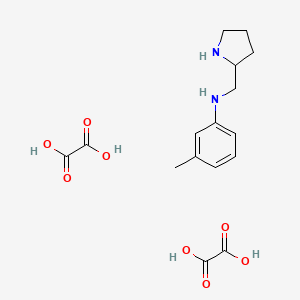
3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is an organic compound with a molecular formula of C16H22N2O8 and a molecular weight of 370.35 g/mol This compound is known for its unique chemical structure, which includes a pyrrolidine ring attached to an aniline moiety, further complexed with dioxalate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 3-methylaniline with pyrrolidine-2-carboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a temperature range of 60-80°C. The resulting intermediate is then treated with oxalic acid to form the dioxalate salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
Uniqueness
3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C16H22N2O8 |
|---|---|
Peso molecular |
370.35 g/mol |
Nombre IUPAC |
3-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
InChI |
InChI=1S/C12H18N2.2C2H2O4/c1-10-4-2-5-11(8-10)14-9-12-6-3-7-13-12;2*3-1(4)2(5)6/h2,4-5,8,12-14H,3,6-7,9H2,1H3;2*(H,3,4)(H,5,6) |
Clave InChI |
OSCIFHWZEXEEIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


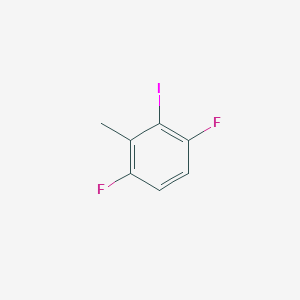
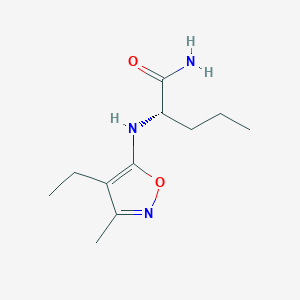
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
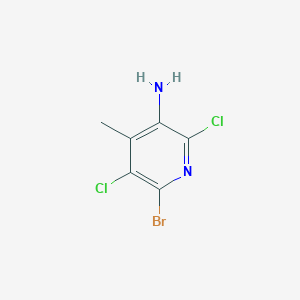
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)

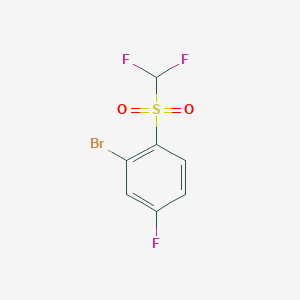
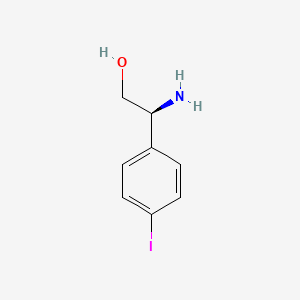
![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)
